molecular formula C8H5ClN2O B13836928 1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)-

1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)-

Cat. No.: B13836928
M. Wt: 182.60 g/mol
InChI Key: AYUDXVQMLKGODN-XHHURNKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atomsOxadiazoles are known for their diverse biological activities, making them valuable in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- typically involves the cyclization of acylthiosemicarbazide derivatives. One common method includes the reaction of 4-chlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the desired oxadiazole ring . The reaction conditions often require refluxing the mixture for several hours, followed by neutralization and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities.

    Biology: In biological research, the compound is used to study enzyme inhibition, protein interactions, and cellular pathways.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- is unique due to its specific combination of the oxadiazole ring and the 4-chlorophenyl group. This combination enhances its biological activity and chemical reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

182.60 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-tritio-1,3,4-oxadiazole

InChI

InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H/i5T

InChI Key

AYUDXVQMLKGODN-XHHURNKPSA-N

Isomeric SMILES

[3H]C1=NN=C(O1)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.